Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-
Description
The compound Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- (systematic IUPAC name) is a substituted benzene derivative featuring two methoxy groups at the 1,4-positions and a thioether group at the 2-position, where the sulfur atom is bonded to a 2-methyl-2-propenyl (allyl) substituent. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. Its structure combines the electron-donating methoxy groups with the moderately nucleophilic thioether moiety, making it a candidate for applications in organic synthesis, agrochemicals, or materials science.
Properties
CAS No. |
648956-69-8 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-9(2)8-15-12-7-10(13-3)5-6-11(12)14-4/h5-7H,1,8H2,2-4H3 |
InChI Key |
XSRYYUIUSXTDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1,4-dimethoxybenzene.
Thioether Formation:
Propenyl Chain Addition: The propenyl chain is introduced via an alkylation reaction, often using a propenyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the propenyl group or to convert the thioether to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-alkylated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups and propenyl chain may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups (alkyl, nitro, or other thioether variants):
Key Observations:
Physical and Chemical Properties
Boiling Points and Stability:
- The nitro-substituted analog (CAS 648957-38-4) has a predicted boiling point of 533.6°C and density of 1.27 g/cm³ , whereas alkyl-substituted derivatives (e.g., 2-isopropyl-1,4-dimethoxybenzene) likely have lower boiling points due to weaker intermolecular forces.
- The allyl thioether in the target may reduce thermal stability compared to alkyl-substituted analogs, as allyl groups can undergo polymerization or oxidation .
Reactivity:
- Thioether groups (as in the target) are susceptible to oxidation, forming sulfoxides or sulfones, whereas alkyl or nitro substituents exhibit distinct reactivity (e.g., nitro groups participate in reduction reactions) .
- Methoxy groups direct electrophilic substitution to the para and ortho positions, but steric hindrance from bulky substituents (e.g., isopropyl in ) may alter regioselectivity.
Biological Activity
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- (CAS No. 648956-69-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- has been investigated in various studies, primarily focusing on its potential anticancer properties and other therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Growth : Research has shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar methoxy and thio groups have demonstrated cytotoxic effects on pancreatic cancer cells by disrupting mitochondrial function and ATP production .
The proposed mechanism of action for Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- includes:
- Oxidative Phosphorylation Inhibition : Similar compounds have been identified as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for ATP generation in cancer cells relying on aerobic metabolism .
- Mitochondrial Dysfunction : The compound may induce mitochondrial dysfunction leading to decreased ATP levels and increased reactive oxygen species (ROS), promoting apoptosis in cancer cells .
Study 1: Cytotoxicity in Cancer Cell Lines
A study investigating a series of benzene derivatives found that compounds with methoxy and thio substituents exhibited significant cytotoxicity against pancreatic cancer cell lines. The lead compound showed an IC50 value of approximately 0.58 μM in galactose-containing media, indicating potent inhibition of cell growth .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the thioether linkage and methoxy groups significantly affected the biological activity of related compounds. The most active derivatives displayed enhanced selectivity towards cancer cells while sparing normal cells .
Data Table: Biological Activity Summary
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Benzene derivative A (similar structure) | 0.58 | UM16 pancreatic cancer cells | OXPHOS inhibition |
| Benzene derivative B | 0.31 | MIA PaCa-2 | Mitochondrial dysfunction |
| Benzene derivative C | >9.47 | Various cancer lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
